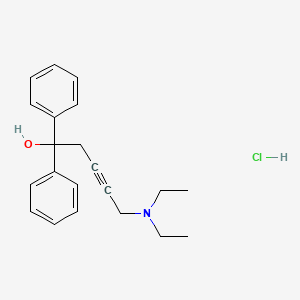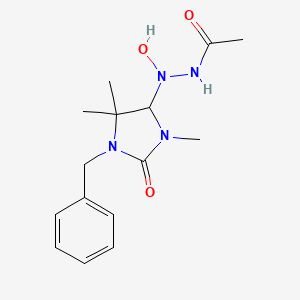![molecular formula C14H18ClN B5108542 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride](/img/structure/B5108542.png)
1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride, also known as MIQ, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MIQ belongs to the class of isoquinoline alkaloids and has been shown to possess a diverse range of biological activities. In
Mécanisme D'action
The exact mechanism of action of 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride is not fully understood. However, it has been proposed that 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride may exert its biological effects through the modulation of various signaling pathways, including the MAPK and PI3K/Akt pathways. 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has also been shown to interact with various molecular targets, including COX-2, MMP-9, and PARP-1.
Biochemical and Physiological Effects:
1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has been shown to possess a diverse range of biochemical and physiological effects. 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as SOD and CAT. 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. In addition, 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has several advantages for lab experiments, including its high potency and selectivity, as well as its diverse range of biological activities. However, 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride. One area of interest is the development of 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride-based drugs for the treatment of inflammation, pain, and cancer. Another area of interest is the elucidation of the molecular targets and signaling pathways involved in the biological effects of 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride. Furthermore, the development of novel 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride derivatives with improved pharmacological properties is also an area of active research.
Conclusion:
In conclusion, 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride is a novel synthetic compound with a diverse range of biological activities. 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-cancer properties. 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has several advantages for lab experiments, including its high potency and selectivity, as well as its diverse range of biological activities. However, 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses. There are several future directions for the study of 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride, including the development of 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride-based drugs for the treatment of inflammation, pain, and cancer, the elucidation of the molecular targets and signaling pathways involved in the biological effects of 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride, and the development of novel 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride involves the condensation of 1,2,3,4-tetrahydroisoquinoline and cyclopentanone in the presence of a catalyst, followed by methylation of the resulting spiro compound. The final product is obtained as a hydrochloride salt, which is a white crystalline powder.
Applications De Recherche Scientifique
1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-cancer properties. 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation. 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has also been shown to possess potent analgesic activity in animal models of acute and chronic pain. In addition, 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
1-methylspiro[4H-isoquinoline-3,1'-cyclopentane];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N.ClH/c1-11-13-7-3-2-6-12(13)10-14(15-11)8-4-5-9-14;/h2-3,6-7H,4-5,8-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHDWJPUCJZPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(CCCC2)CC3=CC=CC=C13.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methylspiro[4H-isoquinoline-3,1'-cyclopentane];hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(benzyloxy)-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108463.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)benzamide](/img/structure/B5108474.png)
![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108486.png)
![2-(4-bromophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5108489.png)
![N-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5108493.png)
![4-(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)morpholine](/img/structure/B5108494.png)
![1-(1-cyclopenten-1-ylcarbonyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5108495.png)

![1-(3-pyridinylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5108515.png)

![1,3-dimethyl-5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5108537.png)

![3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5108554.png)